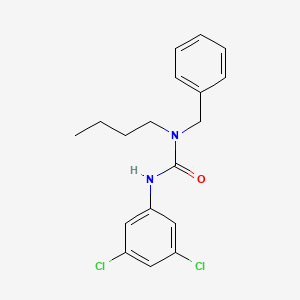
9-Butyl-9-(triphenylmethyl)-9H-fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Butyl-9-(triphenylmethyl)-9H-fluorene is an organic compound belonging to the fluorene family It is characterized by the presence of a butyl group and a triphenylmethyl group attached to the fluorene core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Butyl-9-(triphenylmethyl)-9H-fluorene typically involves the alkylation of fluorene derivatives. One common method includes the reaction of fluorene with butyl bromide in the presence of a strong base such as potassium tert-butoxide. The triphenylmethyl group can be introduced via a Friedel-Crafts alkylation reaction using triphenylmethyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 9-Butyl-9-(triphenylmethyl)-9H-fluorene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butyl or triphenylmethyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
9-Butyl-9-(triphenylmethyl)-9H-fluorene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between organic molecules and biological macromolecules.
Industry: It can be used in the production of materials with specific electronic or optical properties, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism by which 9-Butyl-9-(triphenylmethyl)-9H-fluorene exerts its effects depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-donating and electron-withdrawing properties of the butyl and triphenylmethyl groups. These groups can stabilize or destabilize reaction intermediates, affecting the overall reaction pathway. In biological systems, the compound may interact with proteins or nucleic acids, influencing their structure and function.
Comparison with Similar Compounds
9-Butyl-9H-fluorene: Lacks the triphenylmethyl group, resulting in different reactivity and applications.
9-Phenyl-9H-fluorene: Contains a phenyl group instead of a butyl group, leading to variations in chemical behavior.
9-(Triphenylmethyl)-9H-fluorene: Similar structure but without the butyl group, affecting its physical and chemical properties.
Uniqueness: 9-Butyl-9-(triphenylmethyl)-9H-fluorene is unique due to the presence of both butyl and triphenylmethyl groups. This combination imparts distinct electronic and steric properties, making it valuable in specific synthetic and research applications.
Properties
CAS No. |
88223-31-8 |
|---|---|
Molecular Formula |
C36H32 |
Molecular Weight |
464.6 g/mol |
IUPAC Name |
9-butyl-9-tritylfluorene |
InChI |
InChI=1S/C36H32/c1-2-3-27-35(33-25-15-13-23-31(33)32-24-14-16-26-34(32)35)36(28-17-7-4-8-18-28,29-19-9-5-10-20-29)30-21-11-6-12-22-30/h4-26H,2-3,27H2,1H3 |
InChI Key |
SZAOWAOTYRNDKW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(C2=CC=CC=C2C3=CC=CC=C31)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


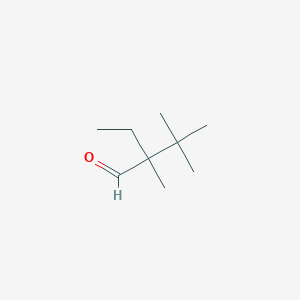
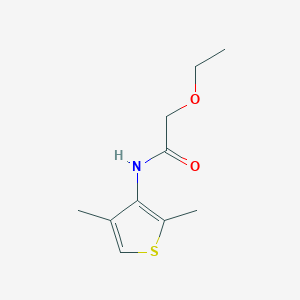
![2-(3-Butoxynaphthalen-2-YL)-1H-imidazo[4,5-B]pyridine](/img/structure/B14388568.png)
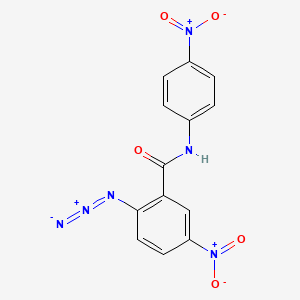
![Dimethyl {2-[(carbamoyloxy)imino]propyl}phosphonate](/img/structure/B14388584.png)
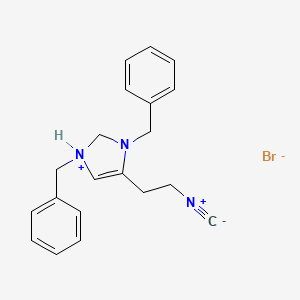
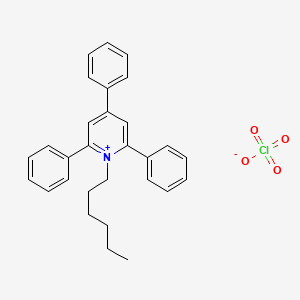

![1-Methyl-3-[(trichloromethyl)sulfanyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B14388609.png)
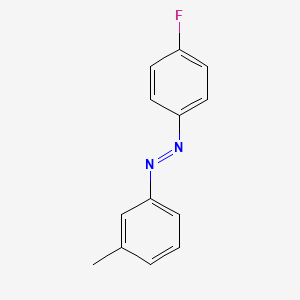
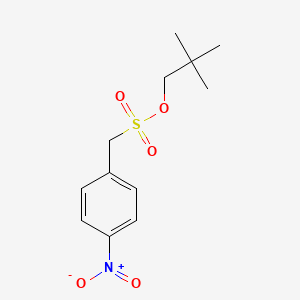
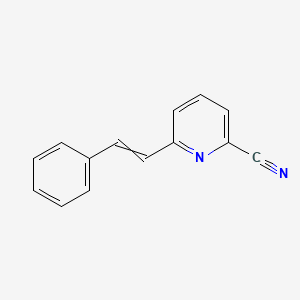
![4-[(Acetyloxy)methyl]-2-oxo-2H-1-benzopyran-5,7-diyl diacetate](/img/structure/B14388622.png)
